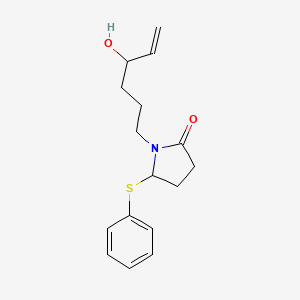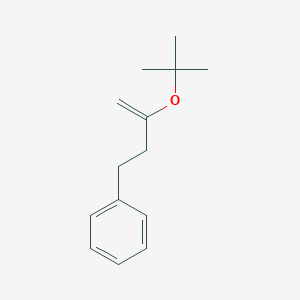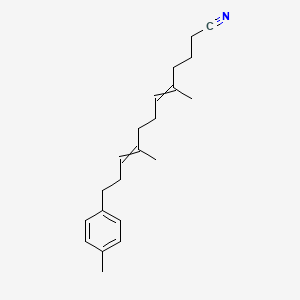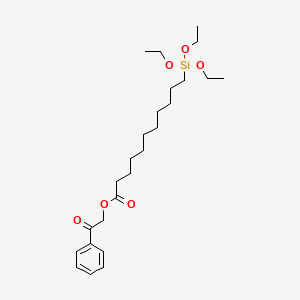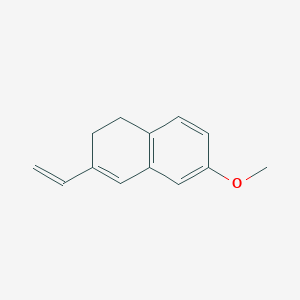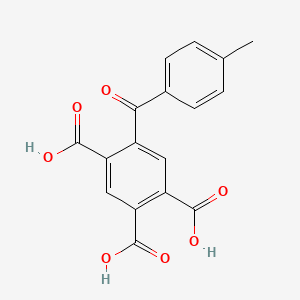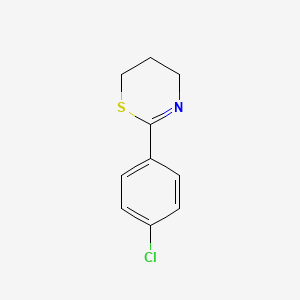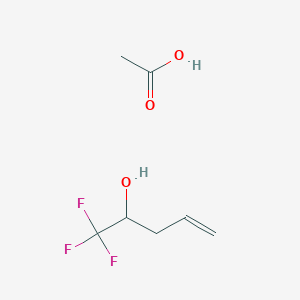
Acetic acid;1,1,1-trifluoropent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,1,1-trifluoropent-4-en-2-ol is a chemical compound with the molecular formula C7H11F3O2. This compound is notable for its unique structure, which includes both an acetic acid moiety and a trifluoropent-4-en-2-ol group. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1,1-trifluoropent-4-en-2-ol involves the reaction of methyl 2,4-difluorobenzoate with 1,1,1-trifluoropent-4-en-2-ol in the presence of sodium hydride in 1,4-dioxane at 90°C . This reaction typically proceeds overnight, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for acetic acid;1,1,1-trifluoropent-4-en-2-ol are not well-documented in the literature. the synthesis of similar fluorinated compounds often involves the use of specialized fluorination techniques and reagents to introduce the fluorine atoms into the molecular structure.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,1,1-trifluoropent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,1,1-trifluoropent-4-en-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of acetic acid;1,1,1-trifluoropent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A related compound with a similar trifluoromethyl group but lacking the pent-4-en-2-ol moiety.
1,1,1-Trifluoropropan-2-ol: Another fluorinated alcohol with a shorter carbon chain.
Uniqueness
Acetic acid;1,1,1-trifluoropent-4-en-2-ol is unique due to its combination of an acetic acid group and a trifluoropent-4-en-2-ol group. This dual functionality imparts distinct chemical properties, making it valuable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
845523-68-4 |
|---|---|
Molekularformel |
C7H11F3O3 |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
acetic acid;1,1,1-trifluoropent-4-en-2-ol |
InChI |
InChI=1S/C5H7F3O.C2H4O2/c1-2-3-4(9)5(6,7)8;1-2(3)4/h2,4,9H,1,3H2;1H3,(H,3,4) |
InChI-Schlüssel |
LPKIMWSBCGPORA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


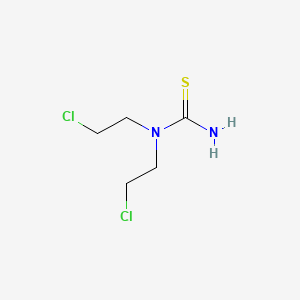
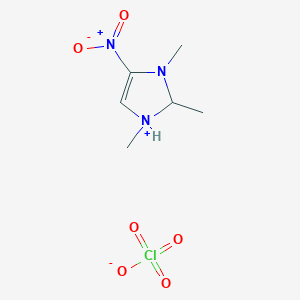
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
